molecular formula C13H9BrO2 B1518990 2'-Bromobiphenyl-3-carboxylic acid CAS No. 1049143-36-3

2'-Bromobiphenyl-3-carboxylic acid

Cat. No.: B1518990
CAS No.: 1049143-36-3
M. Wt: 277.11 g/mol
InChI Key: DEELEWDUQGZTHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Biphenyl (B1667301) Carboxylic Acids within Modern Chemical Synthesis

Biphenyl derivatives, including those with carboxylic acid groups, are fundamental building blocks in organic chemistry. rsc.orgbohrium.com Their synthesis has been a subject of extensive research, leading to the development of various methods like the Suzuki-Miyaura coupling, which is a common and efficient way to form the carbon-carbon bond linking the two phenyl rings. rsc.orgajgreenchem.com This reaction typically involves the use of a palladium catalyst. ajgreenchem.com

The presence of a carboxylic acid group adds another layer of utility to the biphenyl structure. This functional group is crucial in many biological processes and is a key feature in the design of new drugs. ajgreenchem.com Biphenyl carboxylic acids are used as intermediates in the production of a wide range of products, including pharmaceuticals, agricultural chemicals, and materials for organic light-emitting diodes (OLEDs). rsc.orgbohrium.com

Significance of Substituted Biphenyl Systems in Chemical Research

Substituted biphenyls, where hydrogen atoms on the phenyl rings are replaced by other atoms or groups, are of great interest to researchers. The nature and position of these substituents can dramatically influence the molecule's properties and reactivity. researchgate.net For instance, the introduction of different groups can alter the electronic properties, solubility, and spatial arrangement of the molecule.

This versatility makes substituted biphenyls valuable in several areas:

Medicinal Chemistry : Many drugs are based on the biphenyl scaffold. For example, Valsartan is used to treat cardiovascular diseases, and Fenbufen is a non-steroidal anti-inflammatory drug (NSAID). bohrium.com The substituents on the biphenyl rings are crucial for the drug's activity and how it interacts with biological targets.

Materials Science : Fluorinated biphenyls, for example, are used in the development of liquid crystal displays (LCDs) and OLEDs due to their unique electronic and stable properties. rsc.org

Agrochemicals : Biphenyl derivatives are also used in agriculture as herbicides, fungicides, and insecticides. researchgate.net

Structural Attributes and Positional Isomerism of Bromobiphenyl Carboxylic Acids

The structure of 2'-Bromobiphenyl-3-carboxylic acid is defined by the specific placement of its substituents. The "2'-bromo" indicates a bromine atom on the second carbon of one phenyl ring, and the "3-carboxylic acid" indicates a carboxyl group on the third carbon of the other phenyl ring.

Positional Isomerism

The arrangement of these substituents gives rise to the concept of positional isomers. These are molecules that have the same chemical formula but differ in the position of the functional groups on the aromatic rings. youtube.comtsfx.edu.au For bromobiphenyl carboxylic acids, numerous positional isomers exist, each with potentially different chemical and physical properties. For example, changing the position of the bromine atom or the carboxylic acid group would result in a different isomer.

A few examples of positional isomers of bromobiphenyl carboxylic acid include:

3'-Bromobiphenyl-3-carboxylic acid uni.lusigmaaldrich.cn

4'-Bromobiphenyl-3-carboxylic acid uni.lu

The specific positioning of the bromo and carboxyl groups in this compound can lead to unique intramolecular interactions and a specific three-dimensional shape, which in turn influences its reactivity and how it interacts with other molecules. The hindered rotation around the single bond connecting the two phenyl rings can also lead to a form of stereoisomerism known as atropisomerism, where the isomers can be isolated due to a high energy barrier to rotation. bohrium.com

Interactive Data Table: Properties of this compound and Related Isomers

Compound NameMolecular FormulaInChIKey
This compoundC13H9BrO2Not readily available
3'-Bromobiphenyl-3-carboxylic acidC13H9BrO2MHIAOGTWZISBLM-UHFFFAOYSA-N uni.lu
4'-Bromobiphenyl-3-carboxylic acidC13H9BrO2IZEOXGJWZDXOEI-UHFFFAOYSA-N uni.lu

This table highlights the identical molecular formula for these positional isomers, underscoring that their distinct properties arise solely from the different arrangement of their constituent atoms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-bromophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEELEWDUQGZTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651800
Record name 2'-Bromo[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049143-36-3
Record name 2'-Bromo[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromobiphenyl 3 Carboxylic Acid and Its Analogs

Strategies for Constructing the Biphenyl (B1667301) Core

The principal challenge in synthesizing 2'-Bromobiphenyl-3-carboxylic acid lies in the selective formation of the bond connecting the two phenyl rings, one of which is substituted with a bromine atom and the other with a carboxylic acid group. The following sections explore the key strategies to achieve this transformation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable in organic synthesis for their high efficiency, functional group tolerance, and broad applicability. wikipedia.org Several named reactions under this category are particularly relevant for the synthesis of unsymmetrical biphenyls like the target compound.

The Suzuki-Miyaura coupling is arguably the most common method for biphenyl synthesis, reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com For the synthesis of this compound, two primary disconnection approaches are plausible:

Route A: Coupling of (2-bromophenyl)boronic acid with a 3-halobenzoic acid derivative (e.g., 3-bromobenzoic acid or 3-iodobenzoic acid).

Route B: Coupling of a (3-carboxyphenyl)boronic acid derivative with a 1,2-dihalobenzene (e.g., 1-bromo-2-iodobenzene).

The choice of route often depends on the commercial availability and stability of the starting materials. The reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from palladium(II) precursors like palladium acetate (B1210297) (Pd(OAc)₂) or formed from stable Pd(0) complexes such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). ajgreenchem.com A variety of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich ligands like SPhos and XPhos, are often employed to enhance catalytic activity and stability. caltech.edu The choice of base is also crucial, with carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄) being commonly used in aqueous or mixed solvent systems. ajgreenchem.com

For instance, the synthesis of biphenyl carboxylic acids has been successfully achieved via Suzuki-Miyaura coupling of a bromobenzoic acid with an aryl boronic acid using a water-soluble fullerene-supported PdCl₂ nanocatalyst. ajgreenchem.com A patent for the synthesis of the analog 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid also utilizes a Suzuki coupling step. google.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Biphenyl Synthesis
CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PPh₃K₂CO₃1-Propanol/Water80High wikipedia.org
Pd₂(dba)₃SPhosK₂CO₃Toluene (B28343)/Water100Good to Excellent caltech.edu
Pd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/WaterReflux87 google.com
PdCl₂(dppf)-K₂CO₃DMF80Good researchgate.net

The Negishi coupling offers a powerful alternative, involving the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and functional group tolerance. wikipedia.org For the synthesis of this compound, one could envision the coupling of a pre-formed (2-bromophenyl)zinc halide with a 3-halobenzoic acid derivative, or vice-versa. The organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents. Palladium catalysts with phosphine ligands are commonly used. organic-chemistry.org

The Kumada coupling, one of the earliest cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org While highly effective for many biphenyl syntheses, the high reactivity of Grignard reagents can limit its functional group compatibility, which might be a concern with the carboxylic acid group in the target molecule unless it is appropriately protected. organic-chemistry.org For example, the synthesis of aliskiren, a complex pharmaceutical, employs a Kumada coupling on an industrial scale. wikipedia.org

Table 2: Comparison of Negishi and Kumada Coupling for Biphenyl Synthesis
Coupling ReactionOrganometallic ReagentCatalystKey AdvantagesPotential Limitations
Negishi Coupling OrganozincPd or NiHigh reactivity, good functional group toleranceMoisture sensitivity of organozinc reagents
Kumada Coupling Organomagnesium (Grignard)Pd or NiReadily available Grignard reagentsLower functional group tolerance due to high reactivity of Grignard reagents

The Stille coupling involves the reaction of an organotin reagent (organostannane) with an organic halide, catalyzed by palladium. orgsyn.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. orgsyn.org A potential synthetic route to this compound using this method would involve the coupling of a (2-bromophenyl)stannane with a 3-halobenzoic acid derivative, or a (3-carboxy-phenyl)stannane with a 1,2-dihalobenzene. The reaction is typically carried out using a palladium catalyst, often in the presence of a ligand and sometimes with additives like copper(I) iodide (CuI) to accelerate the reaction. harvard.edu However, a significant drawback of the Stille coupling is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product. koreascience.kr

Homocoupling Reactions in Biphenyl Synthesis

While cross-coupling reactions are ideal for constructing unsymmetrical biphenyls, homocoupling reactions, where two molecules of the same organometallic or halide compound react to form a symmetrical dimer, can sometimes be a competing side reaction. In some synthetic strategies, however, homocoupling can be the desired transformation. For instance, the Ullmann reaction, which involves the copper-promoted coupling of two aryl halide molecules, is a classic method for synthesizing symmetrical biphenyls. While not directly applicable to the one-step synthesis of the unsymmetrical this compound, it is a foundational method in biphenyl chemistry.

Alternative Metal-Mediated Coupling Routes

Beyond the well-established palladium-catalyzed reactions, other metal-mediated couplings can also be employed for biphenyl synthesis. For example, copper-catalyzed coupling reactions, such as the Ullmann reaction mentioned above, have been used, although they often require harsh reaction conditions. researchgate.net More recently, iron-catalyzed cross-coupling reactions have emerged as a more cost-effective and environmentally friendly alternative to palladium-based systems for certain applications.

Functional Group Interconversions for Carboxylic Acid Introduction

The introduction of the carboxylic acid moiety at the 3-position of the biphenyl system is a critical step that can be achieved through several reliable synthetic routes. These methods typically involve the transformation of a precursor functional group already situated at the desired position.

Oxidation of Precursor Moieties (e.g., Aldehydes)

The oxidation of an aldehyde to a carboxylic acid is a fundamental and highly efficient transformation in organic synthesis. solubilityofthings.comresearchgate.net For the synthesis of this compound, this would involve the oxidation of a precursor such as 2'-bromo-biphenyl-3-carbaldehyde. A variety of oxidizing agents can be employed for this purpose, ranging from classic, potent reagents to milder, more selective systems. fiveable.mechemistrysteps.com

The general mechanism for many of these oxidations involves the initial formation of a hydrate (B1144303) (gem-diol) by the addition of water to the aldehyde. This gem-diol is then oxidized to the carboxylic acid. libretexts.org

Table 1: Selected Reagents for the Oxidation of Aldehydes to Carboxylic Acids

Oxidizing Agent/SystemTypical ConditionsNotes
Potassium Permanganate (KMnO₄)Basic or acidic solution, often with heatingStrong oxidant, can cleave other bonds. libretexts.org
Jones Reagent (CrO₃/H₂SO₄/acetone)Acetone, room temperatureStrong oxidant, provides good yields. libretexts.org
Sodium Perborate (NaBO₃)Acetic acidEffective for aromatic aldehydes. organic-chemistry.org
N-Hydroxyphthalimide (NHPI)Oxygen atmosphere, organic solventOrganocatalytic, mild conditions. organic-chemistry.org

Hydrolysis of Carboxylic Acid Derivatives

Another common strategy for unmasking a carboxylic acid is the hydrolysis of its more stable derivatives, such as esters or nitriles. libretexts.orgbritannica.com This approach is particularly useful in multi-step syntheses where the carboxylic acid functionality needs to be protected or is introduced via a nucleophilic substitution reaction. libretexts.org

The hydrolysis can be catalyzed by either acid or base. libretexts.orgpressbooks.pub For instance, a methyl or ethyl ester of this compound can be saponified using a base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution, often with heating. pressbooks.pub This process yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid. ucalgary.ca Acid-catalyzed hydrolysis, using an acid like sulfuric or hydrochloric acid, directly produces the carboxylic acid but is a reversible process. pressbooks.pubnerdfighteria.info

Similarly, a nitrile group (a cyano group) at the 3-position of the 2'-bromobiphenyl scaffold can be hydrolyzed to a carboxylic acid. This reaction typically requires more vigorous conditions, such as prolonged heating with a strong acid or base. britannica.com The hydrolysis proceeds through an amide intermediate. britannica.com

Table 2: Conditions for Hydrolysis of Carboxylic Acid Derivatives

DerivativeReagents and ConditionsProduct of First Step
Ester1. NaOH or KOH, H₂O/ROH, heat2. H₃O⁺Carboxylate salt ucalgary.ca
EsterH₃O⁺, H₂O, heatCarboxylic acid pressbooks.pub
NitrileH₃O⁺, H₂O, strong heatCarboxylic acid libretexts.org
AmideH₃O⁺ or OH⁻, H₂O, heatCarboxylic acid or carboxylate salt libretexts.org

Grignard Reagent Addition to Carbon Dioxide

The carboxylation of a Grignard reagent is a powerful method for forming a carboxylic acid and creating a new carbon-carbon bond. masterorganicchemistry.com This method allows for the conversion of an aryl halide into a carboxylic acid containing one additional carbon atom. ucalgary.ca To synthesize this compound using this route, one would start with a dihalo-biphenyl precursor, such as 3-bromo-2'-iodobiphenyl or 1,3-dibromo-2'-bromobiphenyl, and selectively form the Grignard reagent at the 3-position.

The Grignard reagent (R-MgX) is a potent nucleophile and readily attacks the electrophilic carbon atom of carbon dioxide (CO₂), which is often used in its solid form (dry ice). libretexts.orgtamu.edu This addition reaction forms a magnesium carboxylate salt. ucalgary.ca Subsequent acidification with a strong aqueous acid, such as HCl, protonates the salt to yield the desired carboxylic acid. masterorganicchemistry.comtamu.edu A critical requirement for this reaction is the complete absence of water or other acidic protons in the reaction setup, as the Grignard reagent would be quenched. tamu.edu

Introduction of Halogen Substituents in Biphenyl Systems

The placement of the bromine atom at the 2'-position is a key structural feature. This can be accomplished either before or after the biphenyl ring system is constructed. The following methods focus on halogenating an existing biphenyl ring.

Directed Halogenation Strategies

Achieving regioselective halogenation on an aromatic ring often requires the use of a directing group. gu.se For a biphenyl system, a substituent on one ring can influence the position of electrophilic attack on the other ring. In the context of this compound, a directing group at the 3-position could be used to guide bromination to the 2'-position.

Modern synthetic methods increasingly rely on transition-metal-catalyzed C-H activation for direct and selective functionalization. beilstein-journals.org For example, a directing group such as a pyridine (B92270) or an amide can chelate to a metal catalyst (e.g., palladium, copper, or rhodium), bringing the catalyst into proximity with a specific C-H bond and enabling its selective replacement with a halogen. beilstein-journals.org While direct C-H halogenation at the 2'-position of a biphenyl-3-carboxylic acid is a complex transformation, related strategies on analogous systems have been developed. For instance, copper-catalyzed C-H halogenation has been demonstrated for various aromatic compounds, including 2-arylpyridines. beilstein-journals.org These methods typically use a halogen source like N-halosuccinimide (NBS for bromination, NCS for chlorination). beilstein-journals.org

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, provide a route to interconvert different halogen atoms on an aromatic ring. frontiersin.org While classic Finkelstein reactions are typically for alkyl halides, metal-catalyzed versions have been developed for aryl halides. frontiersin.orgrsc.org These reactions are valuable for accessing aryl halides that may be difficult to synthesize directly. rsc.org

For example, an aryl iodide can be converted to an aryl bromide. This transformation can be mediated by copper or nickel complexes. frontiersin.org A procedure using copper(I) iodide in the presence of an appropriate ligand can facilitate the exchange of an iodide for a bromide. Similarly, heating an aryl iodide with nickel(II) bromide can also effect the exchange. frontiersin.org Therefore, if a precursor like 2'-iodobiphenyl-3-carboxylic acid were more readily accessible, a copper- or nickel-mediated halogen exchange could be employed to install the required bromine atom. These reactions are powerful tools for late-stage functionalization in complex molecule synthesis. frontiersin.org

Reactivity and Advanced Chemical Transformations of 2 Bromobiphenyl 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is one of the most versatile functional groups in organic chemistry, and the one present in 2'-Bromobiphenyl-3-carboxylic acid is no exception. It can undergo a wide array of transformations, including esterification, amide bond formation, conversion to acyl halides and anhydrides, decarboxylation, reduction, and salt formation. These reactions provide pathways to a multitude of derivatives with varied applications.

Esterification Reactions

Esterification, the conversion of a carboxylic acid to an ester, is a fundamental transformation. For this compound, this can be achieved through several established methods.

One of the most common methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. chemguide.co.ukmasterorganicchemistry.com

Another powerful method is the Steglich esterification , which is particularly useful for sterically hindered substrates or when mild conditions are required. organic-chemistry.org This reaction utilizes a coupling agent, dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-(dimethylamino)pyridine (DMAP), to activate the carboxylic acid for reaction with an alcohol. organic-chemistry.org

Furthermore, esters can be synthesized by reacting the carboxylate salt of the acid with an alkyl halide. This Sₙ2 reaction is facilitated by first converting the carboxylic acid to its more nucleophilic carboxylate anion using a base, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.gov

Table 1: Representative Esterification Reactions

Ester Product Alcohol/Reagent Catalyst/Coupling Agent Solvent General Conditions
Methyl 2'-bromobiphenyl-3-carboxylate Methanol H₂SO₄ (catalytic) Methanol (excess) Heat/reflux
tert-Butyl 2'-bromobiphenyl-3-carboxylate tert-Butanol DCC, DMAP (catalytic) Dichloromethane Room Temperature
Benzyl 2'-bromobiphenyl-3-carboxylate Benzyl bromide Tetrabutylammonium fluoride DMF or THF Room Temperature

Amide Bond Formation

The formation of an amide bond is a cornerstone of medicinal chemistry, as the amide linkage is a key feature of peptides and many pharmaceutical agents. nih.govhepatochem.com Direct reaction between this compound and an amine is generally inefficient and requires activation of the carboxylic acid. libretexts.orgyoutube.com

This activation is typically accomplished using coupling reagents . A vast array of such reagents has been developed to facilitate amide bond formation under mild conditions with high yields. researchgate.net Common classes of coupling reagents include:

Carbodiimides : Such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. nih.govhepatochem.com

Onium Salts : Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HATU, HBTU, TOTU) are highly efficient and rapid coupling reagents. hepatochem.compeptide.com HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), is a widely used system for coupling carboxylic acids, including challenging or electron-deficient substrates. nih.govgrowingscience.com

Boron-based reagents : Arylboronic acids can act as catalysts for direct amidation reactions under mild conditions. organic-chemistry.org Tris(2,2,2-trifluoroethyl) borate (B1201080) [B(OCH₂CF₃)₃] is another effective reagent for direct amidation. researchgate.net

Table 2: Common Coupling Reagents for Amide Bond Formation

Reagent Class Example Reagent Typical Base Additive Key Features
Carbodiimide EDC HOBt, DMAP Water-soluble byproducts, widely used. nih.gov
Aminium/Uronium Salt HATU DIPEA High efficiency, fast reaction times, suitable for difficult couplings. nih.govpeptide.com
Phosphonium Salt PyBOP DIPEA Does not react with the free amine component, reduces side reactions. hepatochem.com
Boron-based Arylboronic Acid None (catalytic) Catalytic, mild conditions. organic-chemistry.org

Acyl Halide and Anhydride Derivatization

For enhanced reactivity in acylation reactions, this compound can be converted into more electrophilic derivatives, namely acyl halides and anhydrides. These intermediates readily react with a wide range of nucleophiles, including alcohols and amines, often without the need for a coupling agent.

Acyl chlorides , the most common acyl halides, are typically prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govtmc.edu The reaction with oxalyl chloride is often catalyzed by a small amount of dimethylformamide (DMF).

Carboxylic anhydrides can be formed by the dehydration of two molecules of the carboxylic acid. Symmetrical anhydrides of aromatic acids can be prepared by reacting the carboxylic acid salt with an acyl chloride. tmc.edu Alternatively, dehydrating agents like DCC can be used. peptide.com A modern approach involves using triphenylphosphine (B44618) oxide and oxaloyl chloride to promote the formation of anhydrides under mild conditions. nih.govtmc.edu These activated derivatives are highly useful for synthesizing esters and amides. tmc.edu

Decarboxylative Processes and Their Catalytic Activation

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). While simple aliphatic carboxylic acids are resistant to decarboxylation, aromatic acids can undergo this reaction under certain conditions, which are often influenced by other substituents on the ring. libretexts.orglibretexts.org

The process generally requires heating, often in the presence of a catalyst. masterorganicchemistry.com Copper-based catalysts are frequently employed for the decarboxylation of aromatic carboxylic acids. organic-chemistry.orgacs.org For instance, heating an aromatic carboxylic acid with a copper salt in a high-boiling solvent like quinoline (B57606) can effect decarboxylation. Another classic method involves heating the sodium salt of the carboxylic acid with soda lime (a mixture of NaOH and CaO). libretexts.org

The stability of the resulting carbanion intermediate is a key factor; however, for an unactivated acid like this compound, forcing conditions would likely be necessary. libretexts.orgchemrxiv.org Recent advancements have explored photocatalytic and various transition-metal-catalyzed (e.g., Pd, Ag, Ni) decarboxylative coupling reactions, where the carboxyl group is replaced not by hydrogen, but by another functional group. organic-chemistry.org

Reduction of the Carboxyl Group

The carboxylic acid group can be reduced to a primary alcohol. This transformation converts this compound into (2'-bromobiphenyl-3-yl)methanol.

Strong reducing agents are required for this conversion, as milder ones like sodium borohydride (B1222165) (NaBH₄) are generally ineffective against carboxylic acids. chemistrysteps.comcommonorganicchemistry.com The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄) . commonorganicchemistry.commasterorganicchemistry.comyoutube.comyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous acidic workup to protonate the resulting alkoxide. chemistrysteps.commasterorganicchemistry.com

Another powerful reducing agent is borane (B79455) (BH₃) , often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂). chemistrysteps.comcommonorganicchemistry.com Borane offers the advantage of selectively reducing carboxylic acids in the presence of some other functional groups, such as esters. commonorganicchemistry.com A patent describes the reduction of the closely related 3-phenyl-2-methylbenzoic acid to the corresponding alcohol using borane or LiAlH₄. chemicalbook.comgoogle.com

Table 3: Reagents for the Reduction of the Carboxyl Group

Reagent Solvent Workup Key Characteristics
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O Acidic aqueous (e.g., H₃O⁺) Very powerful, unselective, reduces many functional groups. commonorganicchemistry.commasterorganicchemistry.com
Borane-THF complex (BH₃·THF) THF Aqueous Strong, but more selective than LiAlH₄; reduces acids over esters. chemistrysteps.comcommonorganicchemistry.com

Salt Formation and Carboxylate Chemistry

As an acid, this compound readily reacts with bases to form carboxylate salts. This is a simple acid-base reaction that can be performed with a variety of inorganic bases (e.g., NaOH, K₂CO₃) or organic bases (e.g., triethylamine). The resulting salt, 2'-bromobiphenyl-3-carboxylate, has significantly different properties from the parent acid, including increased solubility in water and enhanced nucleophilicity of the carboxylate oxygen.

The formation of the carboxylate is a crucial first step in several synthetic transformations. For example:

Esterification with alkyl halides : As mentioned in section 3.1.1, the carboxylate anion is a potent nucleophile that can displace a halide in an Sₙ2 reaction to form an ester. nih.gov

Hunsdiecker Reaction : The silver salt of a carboxylic acid can undergo decarboxylative halogenation when treated with bromine. libretexts.org While this reaction is more common for aliphatic acids, it represents a potential, albeit likely low-yielding, pathway for converting the acid to 2-bromo-3'-bromobiphenyl.

Anhydride Formation : Carboxylate salts are key reagents in the synthesis of mixed or symmetrical anhydrides via reaction with acyl chlorides. tmc.edu

The reversible nature of decarboxylation from carboxylate salts under certain conditions has also been explored, allowing for isotopic labeling by exposing the salt to an atmosphere of labeled CO₂. chemrxiv.org

Transformations Involving the Aryl Bromide Moiety

The bromine atom on the 2'-position of this compound is a key functional group that allows for a variety of chemical transformations. This section explores several important reaction pathways involving this aryl bromide moiety.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Aromatic rings are typically electron-rich and thus not prone to attack by nucleophiles. However, nucleophilic aromatic substitution can occur if the aromatic ring possesses strong electron-withdrawing groups, which make the ring electrophilic. wikipedia.orgmasterorganicchemistry.com The reaction generally proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed.

In the case of this compound, the presence of the carboxylic acid group, which is an electron-withdrawing group, can facilitate nucleophilic aromatic substitution at the ortho and para positions relative to it. libretexts.org However, the bromine atom is on the other phenyl ring. For a successful SNAr reaction at the 2'-position, the presence of additional strong electron-withdrawing groups on the same ring as the bromine would be necessary to sufficiently activate the ring for nucleophilic attack. libretexts.org Without such activating groups, SNAr reactions on the bromo-substituted ring of this compound are generally unfavorable.

Recent research has shown that directed nucleophilic aromatic substitution reactions can occur on ortho-iodobenzamides in the presence of pyridine (B92270), without the need for strong electron-withdrawing groups on the substrate. rsc.org This suggests the possibility of similar directed reactions for this compound, where the carboxylic acid or a derivative could potentially direct a nucleophile to the 2'-position.

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithiums)

The aryl bromide of this compound can be converted into highly reactive organometallic intermediates, such as Grignard reagents and organolithiums. These reagents are powerful nucleophiles and strong bases, widely used in organic synthesis for forming new carbon-carbon bonds. masterorganicchemistry.comwikipedia.org

Grignard Reagents:

Grignard reagents are formed by reacting an alkyl or aryl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (THF). leah4sci.comlibretexts.org The magnesium "inserts" itself between the carbon and the halogen. masterorganicchemistry.com However, a significant limitation of Grignard reagent formation is the incompatibility with acidic protons. masterorganicchemistry.comlibretexts.org The carboxylic acid group in this compound is acidic and would be deprotonated by the highly basic Grignard reagent, destroying it as it forms. leah4sci.comlibretexts.org Therefore, to form a Grignard reagent from this compound, the carboxylic acid group must first be protected.

Organolithium Reagents:

Organolithium reagents are typically prepared by the reaction of an alkyl or aryl halide with lithium metal. masterorganicchemistry.com Similar to Grignard reagents, organolithiums are extremely strong bases and will react with acidic functional groups. wikipedia.org The direct formation of an organolithium from this compound is not feasible due to the acidic proton of the carboxylic acid. masterorganicchemistry.com However, it is possible to transform carboxylic acids into ketones using two equivalents of an organolithium reagent. masterorganicchemistry.comaklectures.com The first equivalent deprotonates the carboxylic acid, and the second adds to the carbonyl group. masterorganicchemistry.com

An alternative method for creating an organolithium derivative is through lithium-halogen exchange, where an existing organolithium reagent (like n-butyllithium) is used to swap the lithium for the bromine atom. wikipedia.org Again, the acidic proton of the carboxylic acid would need to be addressed, likely through protection, before this reaction could be successfully employed.

Role in Transition Metal-Catalyzed Cross-Coupling Reactions (beyond synthesis)

The aryl bromide functionality of this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While often used for synthesis, these reactions also serve to further transform the molecule.

Common examples of such reactions include:

Suzuki Coupling: This reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. The aryl bromide of this compound can be coupled with various boronic acids or esters to introduce new aryl or alkyl groups at the 2'-position.

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. This would allow for the introduction of an alkenyl group at the 2'-position of the biphenyl (B1667301) core.

Sonogashira Coupling: This is a palladium-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide. This reaction would install an alkynyl group at the 2'-position.

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organohalide in the presence of a nickel or palladium catalyst. wisc.edu

Decarboxylative Coupling: Recent advancements have shown that carboxylic acids themselves can be used as coupling partners in cross-coupling reactions, often through a decarboxylation process. tcichemicals.comnih.govrsc.org This opens up possibilities for using the carboxylic acid moiety of this compound directly in coupling reactions, potentially in tandem with reactions at the aryl bromide site.

These cross-coupling reactions offer a versatile platform for the advanced modification of the this compound scaffold, enabling the creation of a diverse range of complex molecules.

Intramolecular Cyclization Reactions and Annulation Strategies

The bifunctional nature of this compound, possessing both a carboxylic acid and an aryl bromide, makes it a prime candidate for intramolecular cyclization reactions to form new ring systems. These reactions, often facilitated by transition metal catalysts, can lead to the formation of fused polycyclic aromatic compounds.

One prominent example is the copper-catalyzed intramolecular C-H activation/C-O cyclization. A protocol has been developed for the synthesis of dibenzo[c,e]oxepin-5(7H)-ones from 2'-alkyl-[1,1'-biphenyl]-2-carboxylic acids using copper powder as a catalyst. nih.gov While the starting material is slightly different, this methodology highlights the potential for the carboxylic acid of this compound to participate in cyclization.

Furthermore, intramolecular reactions involving the aryl bromide are also possible. For instance, palladium-catalyzed intramolecular C-H arylation could lead to the formation of a fluorenone core. The specific conditions and catalysts would determine the outcome of the cyclization. The study of intramolecular reactions of amides derived from ω-bromo-carboxylic acids also provides a basis for potential cyclization pathways. rsc.org The ability to tune reaction pathways between intramolecular cyclization and intermolecular reactions has been demonstrated in other systems, suggesting that with the right reagents and conditions, the reactivity of this compound can be directed towards specific cyclic products. rsc.org

Electrophilic Aromatic Substitution on the Biphenyl Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. lumenlearning.comresearchgate.net The biphenyl system can undergo EAS, and the position of substitution is directed by the existing substituents on the rings. youtube.com

In this compound, we have two directing groups:

The Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group. It withdraws electron density from the ring it is attached to, making it less reactive towards electrophiles. Substitution will be directed to the positions meta to the carboxylic acid (positions 2 and 4).

The Bromo Group (-Br): This is also a deactivating group but is ortho-, para-directing. It will direct incoming electrophiles to the positions ortho and para to the bromine atom (positions 3' and 5' on the second ring).

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acid. libretexts.org

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. lumenlearning.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst.

The specific conditions and the nature of the electrophile will determine the outcome and selectivity of the reaction.

Chemo- and Regioselectivity in Complex Reaction Systems

In a molecule with multiple reactive sites like this compound, achieving chemo- and regioselectivity is a critical challenge. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one position over another.

Chemoselectivity:

The two main functional groups are the carboxylic acid and the aryl bromide. Their relative reactivity depends on the reaction conditions.

Reactions with bases: A strong base will preferentially deprotonate the carboxylic acid.

Reactions with nucleophiles: As discussed, the aryl bromide is generally unreactive towards nucleophiles unless activated. The carboxylic acid can be converted to more reactive derivatives (e.g., acid chlorides, esters) which are susceptible to nucleophilic attack at the carbonyl carbon.

Transition metal-catalyzed reactions: The aryl bromide is a prime site for oxidative addition in many cross-coupling reactions. However, the carboxylic acid can also participate in certain catalytic cycles, for example, through decarboxylation. nih.gov

By carefully choosing reagents and reaction conditions, it is possible to selectively target one functional group over the other. For instance, protecting the carboxylic acid as an ester would allow for a wider range of reactions to be performed at the aryl bromide site.

Regioselectivity:

Regioselectivity primarily comes into play during electrophilic aromatic substitution reactions. As detailed in section 3.4, the interplay between the directing effects of the carboxylic acid and the bromo group will govern where a new substituent is introduced on the biphenyl core. The bromo-substituted ring is generally favored for electrophilic attack, with substitution occurring at the positions ortho and para to the bromine, subject to steric considerations.

A protocol for the chemo- and regioselective C(sp3)–H activation using a heterogeneous copper powder-catalyzed reaction has been reported for a related biphenyl carboxylic acid, demonstrating that high selectivity can be achieved in complex systems. nih.gov Computational studies, such as density functional theory (DFT) calculations, can also be employed to predict and rationalize the regioselectivity of reactions. nih.gov

Derivatives and Analogues of 2 Bromobiphenyl 3 Carboxylic Acid

Synthesis of Substituted 2'-Bromobiphenyl-3-carboxylic Acid Derivatives

The synthesis of substituted derivatives of the this compound scaffold can be achieved through various modern organic chemistry techniques. The most prominent among these is the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of the central biphenyl (B1667301) bond. ajgreenchem.com This method involves the palladium-catalyzed reaction between a substituted arylboronic acid and an aryl halide. For instance, a library of biphenyl carboxylic acids has been synthesized by coupling various substituted boronic acids with a bromo-carboxylic acid precursor. ajgreenchem.com

Another established method involves the coupling of aromatic Grignard reagents with substituted (2-methoxyphenyl)-2-oxazolines. google.com The resulting (2-oxazolinyl)-2-biphenyl derivatives can then be hydrolyzed to yield the corresponding biphenyl-2-carboxylic acid. google.com This process can be adapted to produce a range of substituted derivatives by varying the substituents on both the Grignard reagent and the oxazoline (B21484) starting material. google.com

Table 1: Key Synthetic Methods for Biphenyl Carboxylic Acid Derivatives

Synthetic Method Reactants Catalyst/Conditions Product Type
Suzuki-Miyaura Coupling Arylboronic Acid + Aryl Halide (containing a carboxylic acid group) Palladium(0) catalyst (e.g., Pd(PPh₃)₄) Substituted Biphenyl Carboxylic Acid ajgreenchem.com
Grignard Coupling Aromatic Grignard Reagent + (2-Methoxyphenyl)-2-oxazoline Not applicable (2-Oxazolinyl)-2-biphenyl google.com

| Hydrolysis | (2-Oxazolinyl)-2-biphenyl | Acidic conditions (e.g., HCl) | Biphenyl-2-carboxylic Acid google.com |

Functional Group Modifications on the Biphenyl Skeleton

The functional groups of this compound—the carboxylic acid and the bromine atom—are highly amenable to modification, providing entry points to a wide array of new compounds.

The carboxylic acid group is a versatile handle for transformations. princeton.edu It can be readily converted into an ester through reaction with an alcohol under acidic conditions, a process known as Fischer esterification. mdpi.com Alternatively, treatment with thionyl chloride transforms the carboxylic acid into a more reactive acid chloride. mdpi.comresearchgate.net This intermediate can then be reacted with amines to form amides, effectively linking the biphenyl scaffold to other molecular fragments. mdpi.comresearchgate.net Furthermore, modern metallaphotoredox catalysis enables decarboxylative functionalization, allowing the carboxylic acid to be replaced with other groups. princeton.edu

The bromine atom on the second phenyl ring primarily serves as a reactive site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of various substituents, including alkyl, aryl, and amino groups, further diversifying the molecular structure.

Table 2: Common Functional Group Modifications

Functional Group Reagents Product Purpose
Carboxylic Acid Alcohol, H⁺ Ester Modification of solubility and reactivity mdpi.com
Carboxylic Acid Thionyl Chloride (SOCl₂) Acid Chloride Activation for amide bond formation mdpi.comresearchgate.net
Acid Chloride Amine Amide Introduction of new substituents mdpi.com
Bromine Atom Boronic Acids, Pd catalyst Arylated Biphenyl C-C bond formation

| Carboxylic Acid | Metallaphotoredox Catalysis | Decarboxylated Product | C-C, C-N, or other bond formations princeton.edu |

Isomeric Biphenyl Carboxylic Acids and Their Synthetic Utility

Isomers of this compound, such as biphenyl-4-carboxylic acid and biphenyl-4,4'-dicarboxylic acid, are valuable intermediates in their own right, particularly in the production of polyesters and plasticizers. google.com The position of the carboxylic acid group significantly influences the properties and applications of the resulting molecule. A key challenge in industrial synthesis is controlling the regioselectivity to produce the desired isomer in high yield. google.com

Synthetic routes to these isomers are well-documented. Substituted biphenyl-4-carboxylic acids and their corresponding acetic acid derivatives have been prepared through various classical and modern synthetic methods. rsc.org One innovative approach involves a tandem Diels-Alder/dehydration reaction sequence starting from furan (B31954) compounds and ethylene, which provides an alternative route to biphenyl-4-carboxylic acid. google.com The Suzuki-Miyaura coupling remains a broadly applicable and efficient method for accessing various isomers by simply choosing the appropriate starting materials. ajgreenchem.comresearchgate.net

Table 3: Examples of Isomeric Biphenyl Carboxylic Acids and Their Synthesis

Isomer Synthetic Approach Starting Materials Reference
Biphenyl-4-carboxylic acid Suzuki-Miyaura Coupling 4-Bromobenzoic acid + Phenylboronic acid rsc.orgresearchgate.net
Biphenyl-4-carboxylic acid Diels-Alder/Dehydration 2-Substituted furan + Ethylene google.com

| 4'-Substituted biphenyl-4-carboxylic acids | Suzuki-Miyaura Coupling | 4-Carboxyphenylboronic acid + Substituted aryl bromide | researchgate.net |

Incorporation into Polycyclic and Heterocyclic Systems

The unique ortho-relationship of the bromo and carboxyl-bearing phenyl rings in precursors related to this compound makes it an excellent starting material for synthesizing fused polycyclic and heterocyclic systems. The two functional groups can act as handles for intramolecular cyclization reactions, leading to the formation of new rings.

For example, derivatives of bromo-aryl carboxylic acids are used to construct complex heterocyclic structures like quinazolines. mdpi.com In a multi-step synthesis, a 2-(3-bromophenyl)quinazoline-4-carboxylic acid was synthesized, demonstrating how the biphenyl-like core can be elaborated into a fused heterocyclic system. mdpi.com Similarly, biphenyl-4-carboxylic acid has been converted into its hydrazide, which then serves as a precursor for the synthesis of thiazolidinone heterocycles. researchgate.net

A powerful strategy for forming fused ring systems from biphenyl-type precursors is palladium-catalyzed intramolecular C-H/C-H biaryl coupling. mdpi.com This method allows for the dehydrogenative cyclization of diaryl ethers, sulfides, and amines to form dibenzofurans, dibenzothiophenes, and carbazoles, respectively. mdpi.com This type of transformation could theoretically be applied to cyclize the this compound scaffold, fusing the two phenyl rings to create a dibenzofuran (B1670420) or related polycyclic aromatic system. Another approach involves the synthesis of benzo[b]thiophenes from 2-mercaptobenzoic acid, which undergoes cyclization with an alpha-bromo ketone, showcasing a relevant intramolecular ring-forming reaction. nih.gov

Table 4: Synthesis of Polycyclic/Heterocyclic Systems

Target System Synthetic Strategy Precursor Type Reference
Quinazolines Multi-step synthesis involving amide formation and cyclization Bromo-aryl carboxylic acid derivative mdpi.com
Thiazolidinones Condensation/Cyclization Biphenyl-4-carboxylic acid hydrazide researchgate.net
Dibenzofurans/Dibenzothiophenes Intramolecular C-H/C-H Coupling Diaryl ethers/sulfides mdpi.com

| Benzo[b]thiophenes | Intramolecular Cyclization | 2-Mercaptobenzoic acid | nih.gov |

Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2'-Bromobiphenyl-3-carboxylic acid by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. chegg.comorgchemboulder.com

Aromatic Protons (Ar-H): The protons on the two phenyl rings will appear in the downfield region, typically between 6.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. orgchemboulder.com The complex splitting patterns (multiplets) in this region result from spin-spin coupling between adjacent protons on each ring.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield, in the range of 10.0 to 13.2 ppm. orgchemboulder.comlibretexts.org Its broadness is a result of hydrogen bonding, and its signal would disappear upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments within the molecule.

Aromatic Carbons (Ar-C): The twelve aromatic carbons will produce signals in the typical range for substituted benzene (B151609) rings, approximately 110-145 ppm. wisc.edursc.org The carbon attached to the bromine atom (C-Br) and the carbons of the biphenyl (B1667301) linkage will have distinct chemical shifts influenced by the substituents.

Carboxyl Carbon (-COOH): The carbon atom of the carboxylic acid group is significantly deshielded and is expected to resonate in the region of 165 to 185 ppm. libretexts.orglibretexts.org Aromatic carboxylic acids tend to appear toward the upfield end of this range. libretexts.org

The precise chemical shifts and coupling constants would be determined by running 1D and 2D NMR experiments on a purified sample. mdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective for identifying polar bonds, which are abundant in this compound. The spectrum is characterized by several key absorption bands. spectroscopyonline.com

O-H Stretch: A very broad and strong absorption band is expected in the range of 3300-2500 cm⁻¹, characteristic of the hydroxyl group of a hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.

C=O Stretch: A very strong and sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected. For aromatic carboxylic acids, this peak typically appears between 1710 and 1680 cm⁻¹ due to conjugation with the phenyl ring. libretexts.orgspectroscopyonline.com

C=C Stretch (Aromatic): Medium to weak absorptions from the carbon-carbon double bonds in the aromatic rings are expected in the 1600-1450 cm⁻¹ region.

C-O Stretch & O-H Bend: The C-O stretching vibration, coupled with O-H bending, gives rise to a strong band in the 1320-1210 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com A broad O-H out-of-plane bend may also be observed around 960-900 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: While an IR spectrum for the parent compound 2-bromobiphenyl (B48390) is available, specific Raman data for the carboxylic acid derivative is less common. chemicalbook.comchemicalbook.com However, Raman spectroscopy would be useful for observing the less polar, more symmetric vibrations. Strong signals for the aromatic ring C=C stretching modes and the symmetric vibrations of the biphenyl system would be expected.

Table 1. Expected IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Frequency Range (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 3300 - 2500 Strong, Very Broad
Aromatic Ring C-H Stretch 3100 - 3000 Weak to Medium
Carboxylic Acid C=O Stretch 1710 - 1680 Strong, Sharp
Aromatic Ring C=C Stretch 1600 - 1450 Medium to Weak
Carboxylic Acid C-O Stretch 1320 - 1210 Strong
Carboxylic Acid O-H Bend 960 - 900 Medium, Broad

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. pitt.edu For this compound (C₁₃H₉BrO₂), the molecular ion peak would be weak but observable. youtube.com

The presence of bromine is highly diagnostic, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Key fragmentation pathways for aromatic carboxylic acids include the loss of small, stable neutral molecules or radicals. youtube.comlibretexts.org

Loss of -OH (M-17): Alpha-cleavage resulting in the loss of a hydroxyl radical is a common fragmentation for carboxylic acids. miamioh.edu

Loss of -COOH (M-45): Cleavage of the bond between the carboxyl group and the phenyl ring can lead to the loss of a carboxyl radical. libretexts.org

Loss of Br (M-79/81): Cleavage of the carbon-bromine bond would result in a fragment corresponding to the loss of a bromine atom.

Loss of CO₂ (M-44) after rearrangement: Decarboxylation can also occur.

Table 2. Predicted Mass Spectrometry Fragments for this compound

Ion Description Predicted m/z
[C₁₃H₉BrO₂]⁺ Molecular Ion (M⁺) 276/278
[C₁₃H₈BrO]⁺ Loss of OH 259/261
[C₁₂H₉Br]⁺ Loss of COOH 232/234

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a single crystal of sufficient quality can be grown, this technique can provide unambiguous structural information for this compound.

The analysis would yield precise data on:

Bond Lengths and Angles: The exact lengths of all covalent bonds (e.g., C-C, C-O, C=O, C-Br) and the angles between them would be determined. researchgate.net

Molecular Conformation: A key structural feature of biphenyl derivatives is the dihedral angle (twist angle) between the planes of the two phenyl rings. This angle is influenced by steric hindrance from the ortho-substituents (the bromine atom at the 2'-position).

Intermolecular Interactions: In the solid state, carboxylic acids typically form hydrogen-bonded dimers, where the carboxyl groups of two molecules associate. spectroscopyonline.com X-ray crystallography would confirm this arrangement and reveal other intermolecular forces, such as π-π stacking or halogen bonding, that dictate the crystal packing. researchgate.net

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (carbon, hydrogen, oxygen, and bromine) in a pure sample of the compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula, C₁₃H₉BrO₂. This comparison serves as a crucial check of the compound's purity and confirms its empirical formula. sigmaaldrich.com

Table 3. Theoretical Elemental Composition of this compound (C₁₃H₉BrO₂)

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage (%)
Carbon C 12.011 13 156.143 56.38
Hydrogen H 1.008 9 9.072 3.27
Bromine Br 79.904 1 79.904 28.84
Oxygen O 15.999 2 31.998 11.55

| Total | | | | 277.117 | 100.00 |

An experimental result that closely matches these theoretical percentages would provide strong evidence for the successful synthesis and purification of this compound.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying reaction mechanisms and energetics. chemrxiv.org This quantum mechanical method calculates the electronic structure of a molecule to determine its properties, offering a balance between accuracy and computational cost. chemrxiv.org For 2'-Bromobiphenyl-3-carboxylic acid, DFT can be employed to investigate various potential reactions.

Researchers can model reaction pathways by identifying transition states and calculating activation energies (energy barriers). For example, in a potential intramolecular cyclization reaction, DFT could be used to calculate the energy profile, determining the feasibility of the reaction and identifying the rate-determining step. This process is analogous to studies on other molecules where DFT has been used to elucidate complex mechanisms, such as the acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid. sciengine.com The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311G(d,p), cc-pVQZ) is crucial for obtaining accurate results and must be validated for the specific system under study. sciengine.comnih.gov Furthermore, solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM) to simulate reaction conditions more realistically. sciengine.com

Table 1: Illustrative DFT-Calculated Energetics for a Hypothetical Reaction of this compound

This table provides hypothetical energy values that could be obtained from a DFT study to analyze a reaction pathway, such as intramolecular cyclization.

Reaction StepDescriptionCalculated Activation Energy (ΔE‡) (kcal/mol)Reaction Energy (ΔEr) (kcal/mol)
Step 1: C-Br Bond CleavageInitial dissociation of the bromo group+45.2+38.5
Step 2: C-C Bond FormationIntramolecular ring closure+15.8-25.1
Step 3: DeprotonationLoss of a proton from the carboxylic acid+5.3-10.7

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By integrating Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. mdpi.comnih.gov

For this compound, an MD simulation would typically involve placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and calculating the forces between all atoms using a predefined force field (e.g., AMBER, CHARMM). nih.gov The simulation would track the trajectory of each atom over a period ranging from nanoseconds to microseconds. The resulting data can be analyzed to understand the molecule's flexibility, its stable conformations in solution, and how it interacts with solvent molecules through hydrogen bonding or other non-covalent interactions. researchgate.net Such simulations can reveal, for instance, the preferential orientation of the carboxylic acid group relative to the biphenyl (B1667301) system in an aqueous environment.

Conformational Analysis and Molecular Structure Optimization

The three-dimensional structure of this compound is critical to its chemical properties and biological activity. Due to the presence of two phenyl rings linked by a single bond, the molecule is not planar. Steric hindrance between the ortho-bromo substituent on one ring and the hydrogen atoms on the other ring, as well as the carboxylic acid group, forces the rings to adopt a twisted conformation.

Computational conformational analysis can be used to explore the potential energy surface of the molecule and identify its most stable three-dimensional arrangements (conformers). uky.edu This is typically done by systematically rotating the dihedral angle between the two phenyl rings and calculating the energy at each step to find the energy minima. uky.edu Geometry optimization calculations, often using DFT or other quantum mechanical methods, are then performed to refine the structure of these low-energy conformers. uky.edu Studies on similar molecules, like 2-Bromopyridine-3-carboxylic acid, have shown that the carboxylic acid group itself is often twisted out of the plane of the aromatic ring to which it is attached. nih.gov A detailed analysis can also compare the relative stability of the syn and anti conformations of the carboxylic acid proton, which can be influenced by the solvent environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or a specific chemical property. mdpi.com The fundamental principle is that the structural features of a molecule determine its activities.

To develop a QSAR model for a class of compounds including this compound, one would first need a dataset of structurally similar molecules with experimentally measured biological activity (e.g., enzyme inhibition). For each molecule, a set of numerical values known as molecular descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological indices that describe the molecular structure. nih.gov Using statistical techniques like multiple linear regression or machine learning methods, a model is built that correlates the descriptors with the observed activity. This model can then be used to predict the activity of new, untested compounds, guiding the design of more potent molecules. nih.govmdpi.com

Table 2: Example of Molecular Descriptors for a Hypothetical QSAR Study

This table shows a selection of descriptors that could be calculated for this compound and used in a QSAR model.

Descriptor TypeDescriptor NameHypothetical Calculated ValueDescription
PhysicochemicalLogP4.25Octanol-water partition coefficient, indicates lipophilicity.
TopologicalTopological Polar Surface Area (TPSA)37.3 ŲSum of surfaces of polar atoms; relates to membrane permeability.
ElectronicDipole Moment2.1 DebyeA measure of the overall polarity of the molecule.
StericMolecular Refractivity75.4 cm³/molA measure of the molecular volume and polarizability.

In Silico Studies of Reaction Pathways

In silico studies of reaction pathways involve using computer simulations to model a chemical reaction from reactants to products. This approach provides a detailed, step-by-step view of the transformation at the molecular level. These studies are crucial for understanding how a reaction occurs, predicting its products, and optimizing reaction conditions.

For this compound, computational methods, particularly DFT, can be used to map the potential energy surface of a given reaction. sciengine.com For example, in a palladium-catalyzed cross-coupling reaction, researchers could model each step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. By calculating the energies of all reactants, intermediates, transition states, and products, the most energetically favorable pathway can be determined. sciengine.com This allows for the rationalization of experimentally observed outcomes and can predict the effect of modifying substituents on the molecule or changing the catalyst. These in silico screenings can accelerate the discovery of new reactions and improve the efficiency of chemical synthesis. nih.gov

Advanced Applications in Organic Synthesis and Materials Science

2'-Bromobiphenyl-3-carboxylic Acid as a Versatile Synthetic Synthon

In organic synthesis, a synthon is a conceptual unit within a molecule that facilitates the formation of a specific chemical bond. This compound is a quintessential example of a versatile synthon due to its two distinct and orthogonally reactive functional groups. The carboxylic acid group readily undergoes classic reactions such as esterification, amidation, and conversion to an acid chloride, while the aryl bromide group is a prime handle for modern transition-metal-catalyzed cross-coupling reactions.

The true synthetic power of this molecule is realized when these two functionalities are used in concert to build complex structures. For instance, the aryl bromide can participate in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Stille, Heck, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents at the 2'-position, effectively building out the biphenyl (B1667301) core. Following this modification, the carboxylic acid at the 3-position can be engaged to connect the molecule to other fragments or to construct a larger molecular framework.

A notable application demonstrating its utility is in palladium-catalyzed annulation reactions. Research has shown that 2-bromobiphenyls can undergo a [4 + 3] annulation with epoxides to construct seven-membered dihydrodibenzo[b,d]oxepine rings. rasayanjournal.co.in In this process, the bromo group is crucial for the initial catalytic steps involving C–H and C–O bond activation, showcasing the molecule's role as a key building block for complex heterocyclic systems. rasayanjournal.co.in This dual reactivity makes this compound a highly valuable and flexible synthon for the convergent synthesis of elaborate organic molecules.

Role in the Development of New Catalytic Systems

The development of new and more efficient catalytic systems is a cornerstone of modern chemistry, and aryl bromides are frequently used as benchmark substrates to evaluate the performance of new catalysts. This compound, as a member of this class, plays a crucial role in the development and optimization of catalytic systems, particularly those based on palladium.

Cross-coupling reactions are among the most important transformations in organic synthesis, and their efficiency is highly dependent on the catalyst, specifically the ligand coordinated to the metal center. Researchers continuously design and screen new ligands to achieve reactions under milder conditions, with lower catalyst loadings, and for more challenging or sterically hindered substrates. Aryl bromides serve as a standard for testing the limits of these new systems. For example, the development of ligands like Xantphos has enabled the palladium-catalyzed carbonylation of aryl bromides at atmospheric pressure, a significant improvement over previous high-pressure methods. cd-bioparticles.net Similarly, the use of bulky trialkylphosphine ligands such as P(t-Bu)₃ has dramatically expanded the scope of Suzuki, Stille, and Heck reactions to include previously unreactive or difficult substrates. sigmaaldrich.com

The reactivity of this compound in these transformations provides a measure of a catalyst's effectiveness. Its biphenyl structure can introduce steric considerations, while the carboxylic acid group can influence the electronic properties and solubility of the substrate, presenting a realistic and often challenging test for a new catalytic protocol. Therefore, while not a catalyst itself, this compound is an indispensable tool for the chemists who invent and refine the catalytic reactions that drive synthetic innovation.

Table 1: Examples of Catalytic Systems Developed Using Aryl Bromide Substrates

Reaction TypeCatalyst SystemLigandKey AdvancementRelevant Citations
AminocarbonylationPd(OAc)₂XantphosEnables direct synthesis of Weinreb amides at atmospheric pressure. cd-bioparticles.net
AlkoxycarbonylationPd(OAc)₂XantphosAllows for the synthesis of methyl esters from aryl bromides at atmospheric pressure. cd-bioparticles.net
Suzuki CouplingPd₂(dba)₃P(t-Bu)₃Facilitates coupling of hindered aryl bromides at room temperature. sigmaaldrich.com
Heck ReactionPd/P(t-Bu)₃P(t-Bu)₃Catalyzes reactions of a range of aryl chlorides and bromides, including deactivated ones. sigmaaldrich.com

Precursors for Advanced Organic Materials (excluding specific material properties)

The unique bifunctional nature of this compound makes it an ideal precursor for the synthesis of advanced organic materials, including high-performance polymers and metal-organic frameworks (MOFs).

In polymer chemistry, aromatic dicarboxylic acids are fundamental building blocks for producing robust materials like polyamides and polyesters. rasayanjournal.co.inrsc.orgresearchgate.net The carboxylic acid function of this compound can be used directly in polycondensation reactions with diamines to form polyamides. rasayanjournal.co.in The bromine atom offers a point for post-polymerization modification or can be converted into another functional group (e.g., an amine or another carboxylic acid) prior to polymerization. This allows for the creation of precisely engineered polymers where the biphenyl unit imparts rigidity and thermal stability to the polymer backbone. The synthesis of semi-aromatic polyamides from building blocks like 2,5-furandicarboxylic acid demonstrates the principle of using rigid, bio-based monomers to create high-performance engineering plastics. rsc.orgrsc.org

Furthermore, aromatic carboxylic acids are critical components in the construction of Metal-Organic Frameworks (MOFs). mdpi.combldpharm.com MOFs are crystalline materials composed of metal ions or clusters linked together by organic molecules (linkers). The carboxylic acid group is highly effective at coordinating with metal nodes, while the rigid biphenyl structure acts as a strut to build a porous, three-dimensional framework. mdpi.combldpharm.com this compound can serve as a linker in MOF synthesis, with the potential for the bromo group to be used for further functionalization of the MOF's internal pores.

Intermediates in Complex Molecule Construction

The journey from simple starting materials to a complex target molecule often proceeds through a series of stable, isolable intermediates. This compound is a valuable intermediate in the multi-step synthesis of complex organic structures, particularly those containing a substituted biphenyl core. Its utility lies in its capacity to be elaborated sequentially at its two distinct functional sites.

A prime example of its role as a key intermediate is in the construction of polycyclic systems. As previously mentioned, 2-bromobiphenyl (B48390) derivatives are employed in palladium-catalyzed [4 + 3] annulation reactions to create dihydrodibenzo[b,d]oxepines. rasayanjournal.co.in In a synthetic sequence, this compound could first be transformed—for example, by converting the carboxylic acid to an ester or amide—before undergoing the annulation reaction. This allows the core heterocyclic structure to be built around a pre-functionalized biphenyl unit, streamlining the path to a complex final product.

The general class of 2-bromobiphenyls also serves as an intermediate for synthesizing phenanthrene (B1679779) compounds and trispirocyclic hydrocarbons, which are themselves building blocks for materials used in organic light-emitting diodes (OLEDs). chemicalbook.com The ability to first perform a cross-coupling reaction at the bromide position and then utilize the carboxylic acid for a subsequent transformation (or vice versa) makes this compound a strategic intermediate for accessing a diverse range of complex molecular targets.

Table 2: Application of 2'-Bromobiphenyl Derivatives in Complex Molecule Synthesis

Starting Material ClassReaction TypeProduct ClassSynthetic ValueCitation
2-BromobiphenylsPalladium-catalyzed [4 + 3] AnnulationDihydrodibenzo[b,d]oxepinesProvides access to complex seven-membered heterocyclic ring systems. rasayanjournal.co.in
2-BromobiphenylCoupling with TruxenoneTrispirocyclic HydrocarbonsCreates high-melting point, thermally stable core structures for advanced materials. chemicalbook.com

Future Directions and Emerging Research Areas

Development of More Sustainable and Efficient Synthetic Routes

Traditional methods for synthesizing biphenyl (B1667301) structures, such as the Suzuki-Miyaura coupling, often rely on multi-step processes that may involve harsh reagents and generate significant waste. chemicalbook.com Future research will prioritize the development of synthetic pathways that are not only efficient in terms of yield but also adhere to the principles of green chemistry.

Key areas of focus will include:

Catalyst Improvement: Research into novel palladium or nickel catalysts with higher turnover numbers and stability will aim to reduce catalyst loading, a key factor in cost and environmental impact. The use of air- and moisture-stable pre-catalysts can simplify reaction setups and improve reproducibility. chemicalbook.com

Greener Reaction Media: A shift away from traditional organic solvents like toluene (B28343) or DMF towards more benign alternatives such as water, ethanol, or supercritical CO2 is a critical goal. This reduces the environmental footprint and safety hazards associated with the synthesis.

Process Intensification: Exploring one-pot or tandem reactions where multiple synthetic steps are combined without isolating intermediates can significantly increase efficiency. For instance, a sequence involving a C-H activation/carboxylation could potentially construct the molecule more directly than traditional cross-coupling approaches which require pre-functionalized starting materials. ruhr-uni-bochum.de

Alternative Starting Materials: Investigating routes that utilize more abundant and less toxic starting materials is another key direction. For example, direct C-H arylation methods could bypass the need for pre-brominated or boronic acid-functionalized precursors.

Sustainability Goal Approach Potential Benefit
Reduce WasteOne-pot synthesis, higher catalyst efficiencyLower E-factor (Environmental Factor), cost reduction
Improve SafetyUse of aqueous or bio-based solventsReduced flammability and toxicity
Increase EfficiencyProcess intensification, novel catalystsFewer steps, higher yield, lower energy consumption

Table 1: Strategies for Sustainable Synthesis.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The unique structure of 2'-Bromobiphenyl-3-carboxylic acid, featuring two distinct functional handles—a bromine atom and a carboxylic acid group—on different phenyl rings, offers a rich playground for exploring novel chemical transformations.

Future research is expected to delve into:

Selective Functionalization: Developing catalytic systems that can selectively target either the C-Br bond or the carboxylic acid group is a primary objective. This would allow for the stepwise and controlled elaboration of the molecular scaffold. For example, the carboxylic acid could be used as a directing group for ortho-C-H activation on its own ring, while the bromo-substituted ring could undergo separate cross-coupling reactions.

Decarboxylative Couplings: A modern strategy in organic synthesis involves using carboxylic acids as substitutes for organometallic reagents through in-situ decarboxylation. ruhr-uni-bochum.de Applying this to this compound could enable novel C-C bond formations where the carboxylic acid is replaced by another functional group, transforming it into a synthetic equivalent of an aryl organometallic species. ruhr-uni-bochum.de

Intramolecular Cyclizations: The proximity of the two functional groups could be exploited to synthesize novel polycyclic aromatic compounds through intramolecular cyclization reactions. For example, a palladium-catalyzed intramolecular C-H arylation could potentially form a fluorenone-like core structure.

Photoredox and Electrocatalysis: These emerging fields offer new modes of reactivity. Photoredox catalysis could enable radical-based transformations at either the bromo or carboxylic acid site under mild conditions. unl.edu For instance, visible-light-promoted decarboxylative elimination could be explored to introduce unsaturation. unl.edu

Transformation Type Enabling Technology Potential Product Class
Selective Cross-CouplingOrthogonal CatalysisHighly functionalized biaryls
Decarboxylative ArylationCopper or Palladium CatalysisNovel biaryl derivatives
Intramolecular CyclizationC-H Activation CatalysisFused polycyclic systems
Radical-based FunctionalizationPhotoredox CatalysisUnsaturated or alkylated derivatives

Table 2: Emerging Catalytic Transformations.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis. durham.ac.uk For this compound, this integration offers significant advantages in terms of safety, scalability, and efficiency.

Emerging research will likely focus on:

Continuous Flow Synthesis: Developing a complete, end-to-end flow synthesis of the target molecule. This could involve using packed-bed reactors with immobilized catalysts for the cross-coupling step and tube-in-tube reactors for reactions involving gases like CO2 for carboxylation. durham.ac.uk Flow chemistry allows for precise control over reaction parameters (temperature, pressure, stoichiometry), often leading to higher yields and purities. durham.ac.uk

Automated Reaction Optimization: Coupling flow reactors with automated sampling and online analysis (e.g., HPLC, GC-MS) allows for high-throughput screening of reaction conditions. Machine learning algorithms can then be used to rapidly identify the optimal parameters for the synthesis, drastically reducing development time.

In-line Purification: Integrating purification steps, such as liquid-liquid extraction or solid-phase scavenger resins, directly into the flow path can lead to the production of the final compound with high purity without manual workup. durham.ac.uk This "machine-assisted" approach streamlines the entire molecular assembly process. durham.ac.uk

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry is an increasingly powerful tool for accelerating chemical research by predicting molecular properties and reaction outcomes. nih.gov For this compound, computational modeling can provide invaluable insights.

Future directions in this area include:

Predictive Reactivity Models: Using Density Functional Theory (DFT) calculations and machine learning, it is possible to build models that predict the reactivity of different sites on the molecule. mit.edu For example, computational models can predict the most likely site for C-H activation or the barrier for a proposed catalytic cycle, guiding experimental design and saving resources. mit.edu

Designing Novel Catalysts: Computational screening can be used to design new catalysts specifically tailored for the synthesis or transformation of this compound. By modeling the interaction between the substrate and the catalyst, researchers can optimize ligand structures for higher activity and selectivity.

In Silico Property Prediction: Before synthesizing derivatives, computational methods can predict key properties such as solubility, electronic properties (HOMO/LUMO levels), and even potential biological activity through molecular docking simulations with target proteins. mdpi.comnih.gov This allows for the rational design of new molecules with desired characteristics, for instance, as precursors for Aurora kinase inhibitors or other biologically active compounds. mdpi.comnih.govresearchgate.net

Computational Tool Application Area Predicted Outcome
Density Functional Theory (DFT)Reaction Mechanism StudiesTransition state energies, reaction barriers
Machine Learning/GNNsHigh-Throughput ScreeningSubstrate reactivity, property prediction mit.edu
Molecular DockingMedicinal Chemistry DesignBinding affinity to biological targets researchgate.net

Table 3: Computational Approaches in Chemical Design.

Q & A

Q. What are the recommended synthetic routes for 2'-Bromobiphenyl-3-carboxylic acid, and how do substituents influence reaction efficiency?

The Suzuki-Miyaura cross-coupling reaction is a primary method for synthesizing brominated biphenylcarboxylic acids. This involves reacting an arylboronic acid (e.g., 3-bromophenylboronic acid) with a brominated aryl halide in the presence of a palladium catalyst . The bromine substituent at the 2'-position can influence regioselectivity and steric hindrance, requiring optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to achieve high yields. For derivatives like 4-methoxy-2'-bromobiphenyl-3-carboxylic acid, methoxy groups may enhance solubility but complicate purification due to polar byproducts .

Q. How can researchers structurally characterize this compound and verify its purity?

  • X-ray crystallography with programs like SHELXL is critical for confirming molecular geometry and intermolecular interactions, especially for halogen bonding analysis .
  • HPLC-MS or GC-MS (using >95% purity standards) can detect impurities, while NMR (¹H/¹³C) identifies functional groups and monitors substitution patterns. For example, the carboxylic acid proton typically appears as a broad singlet near δ 12-13 ppm .

Advanced Research Questions

Q. What strategies address challenges in regioselective synthesis of halogenated biphenylcarboxylic acids?

  • Directing group utilization : The carboxylic acid group at the 3-position can act as a directing group, influencing electrophilic substitution patterns. Bromine at the 2'-position may sterically hinder coupling reactions, necessitating bulky ligands (e.g., SPhos) to enhance catalyst turnover .
  • Protection/deprotection : Temporary protection of the carboxylic acid (e.g., methyl ester formation) can prevent side reactions during halogenation or coupling steps. For example, methyl esters of similar compounds (e.g., methyl 4-bromo-3-hydroxythiophene-2-carboxylate) are often used to stabilize reactive intermediates .

Q. How do researchers resolve contradictions in solubility and reactivity data for halogenated biphenylcarboxylic acids?

Discrepancies in solubility (e.g., organic vs. aqueous media) may arise from differences in crystallinity or hydration states. For this compound:

  • Perform solubility screens in DMSO, methanol, and THF, comparing results with structurally analogous compounds like 4-bromo-3-hydroxythiophene-2-carboxylic acid .
  • Use DFT calculations to model intermolecular interactions (e.g., halogen bonding) that influence solubility and melting points .

Q. What methodologies are employed to study the bioactivity of halogenated biphenylcarboxylic acids?

  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using the bromine atom as a halogen-bond donor. For example, bromine in 4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid enhances binding affinity to hydrophobic pockets .
  • In vitro assays : Test cytotoxicity and enzyme inhibition (e.g., cyclooxygenase or kinase assays) in cell lines, using derivatives like 5-bromo-2-hydroxy-3-biphenylcarboxylic acid as positive controls .

Methodological and Analytical Considerations

Q. How can researchers optimize crystallization conditions for X-ray analysis of halogenated biphenylcarboxylic acids?

  • Use SHELX programs for refinement, particularly for handling twinned or high-symmetry crystals. SHELXL’s robust algorithms are effective for resolving disorder in halogenated aromatic systems .
  • Screen solvents with varying polarities (e.g., ethyl acetate/hexane mixtures) to obtain diffraction-quality crystals. For example, biphenyl derivatives with methoxy groups often crystallize better in less polar solvents .

Q. What safety protocols are critical when handling brominated aromatic compounds?

  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin contact or inhalation of toxic vapors.
  • Waste disposal : Halogenated byproducts require neutralization (e.g., sodium bicarbonate) before disposal in designated hazardous waste containers .

Data Interpretation and Reproducibility

Q. How should researchers address variability in synthetic yields across studies?

  • Document catalyst purity, solvent drying methods, and reaction atmosphere (e.g., argon vs. nitrogen). For example, trace oxygen can deactivate palladium catalysts in Suzuki reactions .
  • Compare results with structurally related compounds, such as 3'-methylbiphenyl-4-carboxylic acid, to identify trends in substituent effects .

Q. What steps ensure reproducibility in bioactivity studies?

  • Use standardized cell lines (e.g., HEK293 or HeLa) and validate assay conditions with control compounds like 2-(3-bromophenoxy)pyridine-3-carboxylic acid .
  • Report IC₅₀ values with confidence intervals and replicate experiments at least three times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Bromobiphenyl-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2'-Bromobiphenyl-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.